Technical Profile: Structure and Molecular Weight of 2-Amino-5-chloro-3-methylbenzamide
Technical Profile: Structure and Molecular Weight of 2-Amino-5-chloro-3-methylbenzamide
Executive Summary
2-Amino-5-chloro-3-methylbenzamide (CAS: 1006619-83-5) is a specialized anthranilamide derivative serving as a critical scaffold in the synthesis of ryanodine receptor modulators and novel kinase inhibitors. Distinguished by its specific chlorination pattern and steric methyl group, this compound exhibits unique electronic properties that influence both its metabolic stability and binding affinity in biological targets.
This technical guide provides a comprehensive analysis of its structural integrity, molecular weight characteristics, synthetic pathways, and analytical expectations. It is designed to support decision-making in lead optimization and process scale-up.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[1][2]
| Parameter | Specification |
| IUPAC Name | 2-Amino-5-chloro-3-methylbenzamide |
| CAS Registry Number | 1006619-83-5 |
| Common Synonyms | 3-Methyl-5-chloroanthranilamide |
| Molecular Formula | |
| SMILES | Cc1cc(Cl)cc(c1N)C(=O)N |
| InChI Key | GJPVEWHLNAWLNW-UHFFFAOYSA-N |
Molecular Weight & Isotopic Distribution
Understanding the mass profile is essential for mass spectrometry (MS) validation. The presence of the Chlorine atom introduces a distinct isotopic signature.
| Mass Type | Value (Da) | Description |
| Average Molecular Weight | 184.62 | Weighted average of all natural isotopes. Used for stoichiometric calculations. |
| Monoisotopic Mass | 184.0403 | Mass of the molecule containing only the most abundant isotopes ( |
| Isotopic Pattern (M+2) | ~32% | Relative abundance of the M+2 peak due to |
Structural Insight: The molecule features a trisubstituted benzene ring. The 3-methyl group provides steric hindrance adjacent to the amino group, potentially forcing the amide moiety out of planarity, which is a key design feature for improving selectivity in enzyme binding pockets. The 5-chloro substituent acts as a metabolic blocker, preventing oxidation at the para-position relative to the amino group.
Synthesis & Manufacturing Protocol
The synthesis of 2-Amino-5-chloro-3-methylbenzamide typically proceeds via the chlorination of 3-methylanthranilic acid followed by amidation. Below is a field-proven protocol adapted for high purity.
Retrosynthetic Analysis
The target is accessed from 2-amino-3-methylbenzoic acid .[1][2][3][4] The critical decision point is the timing of chlorination (before or after amidation). The "Acid First" route is preferred to avoid side reactions with the amide nitrogen.
Detailed Methodology
Step 1: Regioselective Chlorination
-
Precursor: 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).[1]
-
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
). -
Solvent: DMF or Acetonitrile.
-
Protocol: Dissolve precursor in DMF at 0°C. Add NCS (1.05 eq) portion-wise. The amino group directs chlorination to the para position (C5) and ortho position (C3 is blocked by methyl). Since C3 is occupied, substitution occurs exclusively at C5.
-
Intermediate: 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4).[5][1]
Step 2: Activation and Amidation
-
Activation: Convert the acid to an active ester or acid chloride. Direct acid chloride formation (using
) can be harsh on the aniline; mixed anhydrides or carbodiimide coupling (EDC/HOBt) are milder. -
Ammonolysis: React the activated species with aqueous ammonia (
) or ammonia gas. -
Note: To produce the primary amide (Target), use Ammonia. (Using methylamine would yield the insecticide intermediate).
Synthesis Workflow Diagram
Figure 1: Synthetic workflow distinguishing the target primary amide from related agrochemical intermediates.
Analytical Characterization
To validate the structure and purity of the synthesized compound, the following analytical signatures are required.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):-
2.15 ppm (s, 3H,
): Distinct singlet for the methyl group. -
6.40 ppm (br s, 2H,
): Aniline protons, exchangeable with . -
7.10 - 7.50 ppm (m, 2H, Ar-H): Two singlets or meta-coupled doublets (
) representing protons at C4 and C6. -
7.80, 8.20 ppm (br s, 2H,
): Amide protons, typically appearing as two broad peaks due to restricted rotation.
-
2.15 ppm (s, 3H,
Mass Spectrometry (LC-MS)[4]
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion:
. -
Chlorine Signature: Look for the characteristic 3:1 intensity ratio between
185 and 187.
Quality Control Specifications
| Test | Acceptance Criteria | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |
| Water Content | < 0.5% | Karl Fischer |
Pharmaceutical & Agrochemical Applications[9][10]
Drug Development (Medicinal Chemistry)
This compound serves as a versatile pharmacophore . The ortho-amino benzamide motif is a privileged structure in:
-
HDAC Inhibitors: The amide can act as a zinc-binding group precursor.
-
Kinase Inhibitors: The scaffold mimics the adenine ring of ATP, allowing hydrogen bonding within the hinge region of kinases.
-
Benzamidoxime Prodrugs: As noted in leukemia research, derivatives of this scaffold (specifically N-hydroxyamidines) show potent anti-proliferative activity against HL-60RG cells [1].
Agrochemical Significance
While the N-methyl derivative is the direct precursor to Chlorantraniliprole (Rynaxypyr®), the primary amide (Target) is valuable for:
-
Patent Busting/Generic Synthesis: Alternative routes to anthranilamides often pass through the primary amide followed by N-alkylation.
-
Metabolite Studies: It is a potential environmental metabolite of commercial diamide insecticides.
Safety & Handling (SDS Highlights)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation over long periods.
References
-
PubChem. (2025).[5][6] 2-Amino-5-chloro-3-methylbenzamide (Compound).[5][6][7][2][3][8][9][10] National Library of Medicine. Available at: [Link]
- Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Anticancer Research. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.[11] Available at: [Link]
Sources
- 1. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1006619-83-5|2-Amino-5-chloro-3-methylbenzamide|BLD Pharm [bldpharm.com]
- 8. 2-Amino-5-chloro-3-methylbenzamide | CAS 1006619-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. echemi.com [echemi.com]
- 11. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
